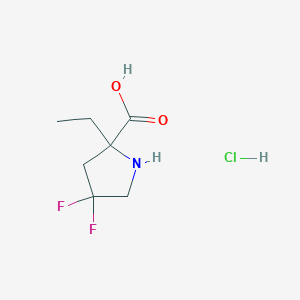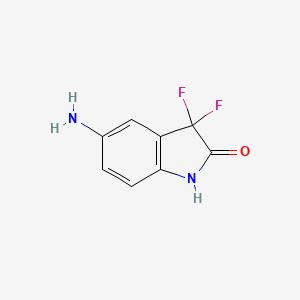![molecular formula C23H20N4O2 B2522844 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921574-06-3](/img/structure/B2522844.png)
5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is part of a broader class of compounds that have been synthesized and characterized for various scientific purposes. Researchers have explored the synthesis of new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, demonstrating the chemical reactivity and potential applications of such compounds in medicinal chemistry and materials science (Al-Issa, 2012). Similarly, novel oxazole derivatives with tetrahydroisoquinoline moieties have shown significant antiproliferative activities, indicating their potential use in cancer research (Liu et al., 2009).
Biological Evaluation
Beyond their synthesis, these compounds undergo biological evaluation to determine their potential as therapeutic agents. For instance, various derivatives have been evaluated for their antimicrobial and antifungal activities, offering insights into their applicability in addressing infectious diseases (Desai et al., 2020). Such studies are crucial for the development of new medications and the understanding of the molecular basis of their action.
Anticancer Potential
The anticancer potential of these compounds is a significant area of research. Certain derivatives have been found to exhibit strong inhibitory activities against cancer cell lines, highlighting their relevance in developing new anticancer therapies. For example, compounds with tetrahydroisoquinoline moieties have been screened for their antiproliferative activities, revealing promising candidates for further drug development (Liu et al., 2009).
Electroluminescence and OLEDs
In the field of materials science, these compounds have also been explored for their electroluminescent properties, particularly in the development of organic light-emitting diodes (OLEDs). Research has shown that iridium(III) complexes with related ligands exhibit high efficiency and brightness, making them suitable for use in OLED technology (Su et al., 2021). This application demonstrates the versatility of these compounds, extending their relevance beyond biomedical applications to include electronic and photonic technologies.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-25-14-19(22(28)26-12-11-16-7-5-6-8-17(16)13-26)21-20(15-25)23(29)27(24-21)18-9-3-2-4-10-18/h2-10,14-15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIMFTINMJBMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

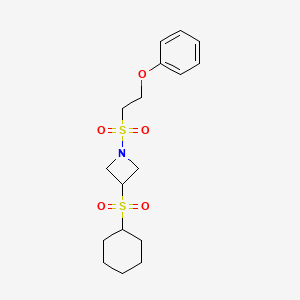
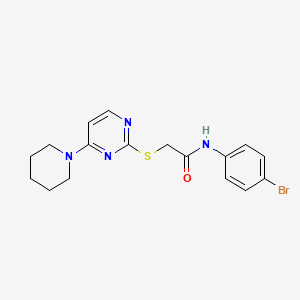
![N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522770.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)
![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)
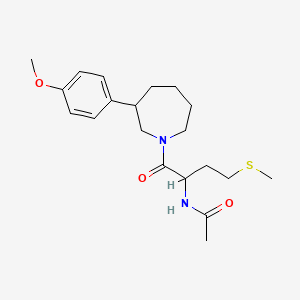

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)
![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)
